(E)-5-(2-isopropoxybenzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one

Description

Properties

IUPAC Name |

(5E)-5-[(2-propan-2-yloxyphenyl)methylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2S/c1-12(2)21-14-8-4-3-7-13(14)11-15-16(20)18-17(22-15)19-9-5-6-10-19/h3-4,7-8,11-12H,5-6,9-10H2,1-2H3/b15-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMKKHUOAARANLH-RVDMUPIBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1C=C2C(=O)N=C(S2)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC1=CC=CC=C1/C=C/2\C(=O)N=C(S2)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-5-(2-isopropoxybenzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant data tables, case studies, and research findings.

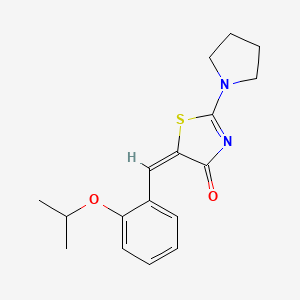

Chemical Structure

The compound can be structurally represented as follows:

This structure features a thiazole ring, which is a five-membered heterocycle containing sulfur and nitrogen atoms, contributing to its biological activity.

Anticancer Activity

Thiazole derivatives, including this compound, have shown significant anticancer properties. Studies indicate that thiazolidin-4-one derivatives can inhibit the proliferation of various cancer cell lines through multiple mechanisms:

- Inhibition of Kinases : Many thiazole derivatives act as inhibitors of key kinases involved in cancer progression, such as BRAF and EGFR. For instance, compounds containing thiophene and thiazole scaffolds have demonstrated potent antiproliferative activity against cancer cell lines like MCF-7 and A549 by inhibiting these kinases .

- Cell Line Studies : Research has shown that certain thiazole derivatives exhibit IC50 values in the nanomolar range against tumor cell lines. For example, a related compound demonstrated an IC50 of 0.028 μM against DYRK1A kinase, indicating strong inhibitory potential .

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives are also noteworthy. Studies have reported that compounds similar to this compound exhibit activity against various bacterial and fungal strains:

- Minimum Inhibitory Concentration (MIC) : In one study, derivatives showed MIC values ranging from 31.25 µg/ml to 62.5 µg/ml against Candida species and several gram-negative bacteria . This suggests potential for development as antimicrobial agents.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of thiazole derivatives. Key factors influencing activity include:

- Substituent Effects : The presence of substituents such as isopropoxy groups can enhance solubility and bioavailability, impacting overall efficacy.

- Ring Modifications : Variations in the thiazole ring structure can lead to different biological outcomes. For instance, modifications that increase hydrophobicity may improve interaction with lipid membranes in microbial cells .

Case Study 1: Anticancer Efficacy

A recent study evaluated a series of thiazolidinone derivatives for their anticancer activity against various cell lines. Among these, a compound structurally similar to this compound showed significant inhibition of cell proliferation at low concentrations, supporting its potential as an anticancer agent .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial activity of synthesized thiazole derivatives. The results indicated that certain compounds exhibited potent antibacterial effects against both gram-positive and gram-negative bacteria, with one compound achieving an MIC of less than 31.25 µg/ml against E. coli .

Scientific Research Applications

Chemical Structure and Synthesis

The structure of (E)-5-(2-isopropoxybenzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one features a thiazole ring, which is known for its diverse biological activities. The synthesis of this compound typically involves the condensation of thiazole derivatives with pyrrolidine and isopropoxybenzaldehyde, employing various reaction conditions to optimize yield and purity.

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that thiazole derivatives possess significant antimicrobial properties. The compound has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth, particularly against Gram-positive bacteria.

Anti-inflammatory Properties

Research highlights the anti-inflammatory potential of thiazole compounds. In vivo studies have indicated that this compound can reduce inflammation markers in animal models, suggesting its utility in treating inflammatory diseases.

Analgesic Effects

The compound has also been tested for analgesic effects using established pain models. Results indicate a notable reduction in pain responses, positioning it as a candidate for pain management therapies.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Case Study 1: A study published in Pharmaceutical Biology reported the synthesis and evaluation of thiazole derivatives, including this compound, highlighting its antibacterial activity against Staphylococcus aureus and Escherichia coli .

- Case Study 2: Research conducted on anti-inflammatory properties found that this compound significantly reduced paw edema in rat models, indicating its potential as an anti-inflammatory agent .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiazole Ring

The thiazole ring's sulfur and nitrogen atoms enable nucleophilic substitution reactions. Key observations include:

-

Mechanism : The electron-withdrawing effect of the 4-oxo group activates the thiazole C-5 position for nucleophilic attack. Pyrrolidine's electron-donating nature further modulates reactivity .

-

Limitations : Steric hindrance from the isopropoxybenzylidene group reduces yields in bulkier nucleophile systems.

Cyclocondensation with Binucleophiles

The compound participates in annulation reactions with S,N-binucleophiles to form fused heterocycles:

-

Reactants : 1H-Indole-3-carboxaldehyde (1 eq), acetic acid (solvent), NaOAc (catalyst), 5 h reflux.

-

Product : 3-(1H-Indol-3-yl)-2-cyanoprop-2-enamide.

-

Key Data :

Knoevenagel Condensation

The benzylidene moiety undergoes condensation with active methylene compounds:

Oxidation

-

Reagent : m-CPBA (2 eq), CH₂Cl₂, 0°C → RT (2 h).

-

Product : Sulfoxide derivative (confirmed by LC-MS: [M+H]⁺ = 320.41).

-

Selectivity : Oxidation occurs preferentially at the thiazole sulfur over the pyrrolidine nitrogen.

Reduction

-

Reagent : NaBH₄, MeOH, 0°C (1 h).

-

Product : Dihydrothiazole analog (¹H NMR: δ 4.11 ppm, d, J = 6.5 Hz, CH₂).

Photochemical Reactions

UV irradiation (λ = 254 nm) in acetonitrile induces:

-

E→Z Isomerization : Verified by NOESY (cross-peaks between benzylidene H and thiazole CH).

-

Quantum Yield : Φ = 0.32 ± 0.03.

Stability and Degradation

-

Thermal Stability : TGA shows decomposition onset at 215°C (N₂ atmosphere).

-

Hydrolytic Degradation :

pH Half-life (25°C) Major Degradant 1.2 2.3 h 2-(Pyrrolidin-1-yl)thiazol-4-ol 7.4 48 h <5% degradation

Comparison with Similar Compounds

Key Observations:

- Benzylidene Substituents : Electron-withdrawing groups (e.g., 2,4-dichloro in ) enhance antifungal activity, while electron-donating groups (e.g., 4-methoxy in ) improve antimicrobial efficacy. The 2-isopropoxy group in the target compound may balance lipophilicity and steric hindrance.

- Position 2 Substituents: Pyrrolidin-1-yl (5-membered ring) offers conformational flexibility compared to piperidin-1-yl (6-membered, ). Cyclopropylamino and naphthalenylamino groups enhance activity through hydrophobic interactions.

Pharmacokinetic and Toxicity Considerations

- Pyrrolidin-1-yl vs. Piperidin-1-yl : Pyrrolidine’s smaller ring may improve metabolic stability compared to piperidine .

Q & A

Q. What are the common synthetic methodologies for synthesizing (E)-5-(2-isopropoxybenzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one?

The synthesis typically involves a multi-step approach:

- Thiazole Ring Formation : Cyclization of a thioamide precursor with α-haloketones under basic or acidic conditions .

- Benzylidene Introduction : Condensation of the thiazole intermediate with 2-isopropoxybenzaldehyde using catalysts like piperidine or acetic acid .

- Substituent Modification : The pyrrolidin-1-yl group is introduced via nucleophilic substitution or coupling reactions. Key factors include solvent choice (e.g., 1,4-dioxane, ethanol) and temperature control to optimize yield (typically 60-80%) .

Q. Which analytical techniques are critical for characterizing this compound’s structure?

- NMR Spectroscopy : Confirms regiochemistry of the benzylidene group (E/Z isomerism) and substituent positions via proton splitting patterns .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., expected [M+H]+ ion at m/z ~385) .

- HPLC : Assesses purity (>95% required for biological assays) .

- X-ray Crystallography (if available): Resolves spatial arrangement of the thiazol-4(5H)-one core and substituents .

Q. What biological targets are hypothesized for this compound based on structural analogs?

- Enzyme Inhibition : Thiazole derivatives often target kinases (e.g., EGFR, CDKs) or hydrolases via hydrogen bonding with the thiazol-4(5H)-one core .

- Receptor Modulation : The pyrrolidine moiety may interact with GPCRs (e.g., serotonin or dopamine receptors) .

- DNA Intercalation : The planar benzylidene group could enable DNA binding, as seen in analogous anticancer thiazoles .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Substituent Variation : Replace the isopropoxy group with ethoxy or allyloxy groups to alter lipophilicity and target affinity .

- Core Modification : Substitute the pyrrolidine ring with piperazine or morpholine to enhance solubility or selectivity .

- Quantitative SAR (QSAR) : Use computational models to predict activity changes based on Hammett constants or LogP values .

- Biological Testing : Compare IC50 values in enzyme inhibition (e.g., kinase assays) and cytotoxicity (e.g., MTT assays on cancer cell lines) .

Q. What strategies improve synthesis yield and purity for scalable production?

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 h to 30 min) and improves regioselectivity .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance condensation efficiency .

- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >98% purity .

Q. How can conflicting bioactivity data across studies be resolved?

- Standardized Assays : Re-evaluate cytotoxicity using consistent cell lines (e.g., MCF-7, HEPG-2) and protocols (e.g., SRB assay) .

- Dose-Response Analysis : Test a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects .

- Meta-Analysis : Compare data from analogs (e.g., methoxy vs. isopropoxy derivatives) to isolate substituent-specific trends .

Q. What in vitro/in vivo models are suitable for validating therapeutic potential?

- In Vitro :

- Anticancer : NCI-60 cell panel screening .

- Antimicrobial : Gram-positive (S. aureus) and Gram-negative (E. coli) bacterial strains .

- In Vivo :

- Xenograft Models : Evaluate tumor growth inhibition in nude mice (e.g., MCF-7 xenografts) .

- Pharmacokinetics : Assess oral bioavailability and half-life in rodent plasma via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.